REACTION_SMILES
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[CH2:31]([Cl:32])[Cl:33].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][N:10]2[CH2:11][CH2:12][CH:13]([NH:16][C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:14][CH2:15]2)[cH:7][cH:8]1.[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][N:10]2[CH2:11][CH2:12][CH:13]([NH2:16])[CH2:14][CH2:15]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CCC(NC(=O)OC(C)(C)C)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(CN2CCC(N)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |